An In-depth Technical Guide to 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction and Strategic Importance
Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the 2,2,2-trifluoroethoxy group, can dramatically and often favorably alter the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate. The 2,2,2-trifluoroethoxy group, in particular, is a valuable substituent due to the strong, metabolically-resistant carbon-fluorine bonds and the potent electron-withdrawing nature of the trifluoromethyl group, which can influence the acidity of nearby functionalities and improve interactions with biological targets.
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a trifunctional scaffold, presenting an aldehyde for diverse chemical transformations (e.g., reductive amination, Wittig reactions, or condensation reactions), a chloro substituent, and a trifluoroethoxy group. This combination of functionalities makes it a highly attractive starting material for the synthesis of complex molecular architectures for screening in various therapeutic areas.
Compound Identification and Physicochemical Properties
As this compound is primarily a synthetic target rather than a stock chemical, a definitive CAS number has not been assigned. The identifiers and properties are based on its chemical structure.
| Identifier | Value |
| IUPAC Name | 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 238.59 g/mol |
| Canonical SMILES | O=CC1=C(Cl)C=C(OCC(F)(F)F)C=C1 |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
| Appearance | (Predicted) White to off-white solid |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, THF, DMSO) |
Proposed Synthesis: Williamson Ether Synthesis
The most logical and efficient route to synthesize 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is via a Williamson ether synthesis. This classic and robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a suitable electrophile.[1][2][3] In this proposed protocol, the commercially available precursor, 2-chloro-4-hydroxybenzaldehyde, is deprotonated to form the corresponding phenoxide, which then reacts with a 2,2,2-trifluoroethylating agent.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
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2,2,2-Trifluoroethyl tosylate (or a similar reactive trifluoroethylating agent)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-hydroxybenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5-2.0 eq). The use of a mild inorganic base like K₂CO₃ is sufficient to deprotonate the acidic phenol without causing side reactions with the aldehyde functionality.[2]
-
Addition of Trifluoroethylating Agent: Add 2,2,2-trifluoroethyl tosylate (1.1-1.2 eq) to the reaction mixture. While 2,2,2-trifluoroethanol itself can be used, its alkoxide is a relatively poor nucleophile; therefore, using a more reactive electrophile like a tosylate or triflate is recommended to ensure efficient reaction under milder conditions.[7]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Applications in Drug Development and Medicinal Chemistry
The unique structural motifs of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde make it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.
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Scaffold for Bioactive Molecules: The aldehyde group serves as a versatile chemical handle for constructing a wide range of molecular scaffolds. For instance, it can be used in the synthesis of chalcones and Schiff bases, which are known to exhibit a variety of biological activities, including anticancer properties.
-
Enhanced Metabolic Stability: The trifluoroethoxy group is highly resistant to metabolic degradation by cytochrome P450 enzymes.[8] Incorporating this moiety into a drug candidate can increase its metabolic stability, leading to a longer in vivo half-life and improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The introduction of the trifluoroethoxy group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[8] This is particularly advantageous for developing drugs that target the central nervous system or need to penetrate other biological barriers.
-
Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoroethoxy group can modulate the electronic properties of the aromatic ring and influence the pKa of other functional groups. This can lead to more favorable and specific interactions with the target protein or enzyme, potentially increasing the potency of the drug.[8]
Safety and Handling
The precursor, 2-chloro-4-hydroxybenzaldehyde, is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][9] It is recommended to handle this and the final product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The compound is air-sensitive and should be stored in a cool, dry place under an inert atmosphere.[9]
Conclusion
While 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is not a readily available chemical, its synthesis from the commercial precursor 2-chloro-4-hydroxybenzaldehyde via a Williamson ether synthesis is a feasible and straightforward process. Its trifunctional nature, combining a reactive aldehyde, a chloro substituent, and a metabolically robust trifluoroethoxy group, makes it a highly valuable and strategic building block for the synthesis of novel and potentially potent therapeutic agents in modern drug discovery programs.
References
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PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethyl ether. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation.
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]
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